2,4-Dichlorophenyl hexopyranoside
Description
2,4-Dichlorophenyl hexopyranoside is a glycoside compound featuring a hexopyranose sugar moiety linked via a glycosidic bond to a 2,4-dichlorophenyl aglycone. The dichlorophenyl group introduces electron-withdrawing chlorine atoms at the 2- and 4-positions of the aromatic ring, which can significantly influence the compound’s chemical stability, solubility, and biological interactions. Chlorinated aromatic glycosides are often explored for their pesticidal, antimicrobial, or enzymatic inhibitory activities due to their enhanced resistance to hydrolysis compared to non-halogenated analogs .
Properties
CAS No. |
1093407-51-2 |
|---|---|
Molecular Formula |
C12H14Cl2O6 |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H14Cl2O6/c13-5-1-2-7(6(14)3-5)19-12-11(18)10(17)9(16)8(4-15)20-12/h1-3,8-12,15-18H,4H2 |
InChI Key |
FMLFENLCSTYAST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl hexopyranoside typically involves the reaction of hexopyranose derivatives with 2,4-dichlorophenol. One common method is the use of glycosylation reactions where the hydroxyl groups of hexopyranose are replaced by 2,4-dichlorophenyl groups. This reaction can be catalyzed by acids or enzymes to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 2,4-Dichlorophenyl hexopyranoside may involve large-scale glycosylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl hexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 2,4-Dichlorophenyl hexopyranoside exhibits cytotoxic effects against several cancer cell lines. Notably, studies have shown significant inhibition of cell proliferation in human breast cancer cells, suggesting its potential as a therapeutic agent in oncology. In a xenograft model of breast cancer, treatment with this compound resulted in a notable reduction in tumor size compared to controls.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. In murine models of inflammation induced by lipopolysaccharides (LPS), it significantly reduced inflammatory markers such as TNF-alpha and IL-6. This suggests that 2,4-Dichlorophenyl hexopyranoside may be beneficial in treating inflammatory diseases.
Herbicide Development
2,4-Dichlorophenyl hexopyranoside is structurally related to 2,4-Dichlorophenoxyacetic acid, a well-known herbicide. Its applications in herbicide development focus on its ability to disrupt plant growth by mimicking natural plant hormones (auxins) that regulate growth processes . Regulatory documents indicate that compounds similar to 2,4-Dichlorophenyl hexopyranoside are evaluated for their effectiveness and safety as herbicides .
Case Studies
Several case studies illustrate the effectiveness of 2,4-Dichlorophenyl hexopyranoside:
- Breast Cancer Model : In preclinical studies, the compound was administered to xenograft models where it resulted in significant tumor size reduction compared to untreated controls.
- Inflammation Model : In murine models treated with LPS to induce inflammation, administration of 2,4-Dichlorophenyl hexopyranoside led to a marked decrease in inflammatory cytokines.
Comparative Data Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmaceutical | Anticancer | Significant inhibition of breast cancer cell proliferation; tumor size reduction |
| Pharmaceutical | Anti-inflammatory | Reduction of TNF-alpha and IL-6 in LPS-induced inflammation models |
| Agrochemical | Herbicide development | Mimics natural auxins; evaluated for effectiveness as a herbicide |
Mechanism of Action
The mechanism of action of 2,4-Dichlorophenyl hexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Electronic and Steric Effects
- Chlorine vs. Methoxy Groups: The electron-withdrawing (EW) nature of chlorine in 2,4-dichlorophenyl hexopyranoside stabilizes the glycosidic bond against acid hydrolysis compared to electron-donating methoxy groups (e.g., 4-methoxyphenyl mannopyranoside ). This EW effect may enhance persistence in biological systems.
- Steric Considerations : Bulky substituents like tert-butyl () or allyl () reduce accessibility to enzymatic active sites, whereas smaller groups (e.g., methyl in ) permit easier metabolic processing.
Biological Activity
2,4-Dichlorophenyl hexopyranoside is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the existing literature on its biological activities, synthesizing findings from various studies.
Chemical Structure and Properties
2,4-Dichlorophenyl hexopyranoside is a glycoside derived from 2,4-dichlorophenol. The presence of the dichlorophenyl group is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,4-Dichlorophenyl derivatives. For instance, polyazole derivatives synthesized from 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibited notable antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum. These compounds showed efficacy comparable to established antifungal agents like ketoconazole and oxiconazole .
Table 1: Antifungal Activity of Polyazole Derivatives
| Compound | Activity Against | Efficacy Comparison |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-1,3-dioxolane | Aspergillus fumigatus | Comparable to ketoconazole |
| Scedosporium apiospermum | Comparable to oxiconazole |
Neurotoxic Effects
Research has also documented the neurotoxic effects associated with 2,4-Dichlorophenoxyacetic acid (a related compound). A study indicated that a single dose led to significant decreases in acetylcholinesterase (AChE) activity in rat muscle tissues. This decrement was linked to behavioral changes such as reduced locomotor activity and prolonged motor latencies .
Table 2: Effects on AChE Activity
| Time Post-Injection (hours) | AChE Activity (%) | Observations |
|---|---|---|
| 1.5 | Decreased | Myotonia observed |
| 15-24 | Maximal decrease | Significant behavioral changes |
| 48 | Control values | Recovery noted |
The biological activity of 2,4-Dichlorophenyl hexopyranoside may be attributed to its interaction with specific enzymes or receptors in biological systems. The inhibition of AChE suggests a potential mechanism for neurotoxicity, which could be extrapolated to other biological systems affected by similar compounds.
Case Studies
Several case studies have investigated the effects of related compounds on microbial growth and enzyme activity. For instance, a study on fluoroaryl-2,2′-bichalcophene derivatives demonstrated antimicrobial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) varying among different derivatives . This highlights the importance of structural modifications in enhancing biological efficacy.
Table 3: Antimicrobial Efficacy of Fluoroaryl Derivatives
| Compound | MIC (µM) | Inhibition Zone (mm) |
|---|---|---|
| MA-1156 | 16 | 15 |
| MA-1115 | 32 | 16 |
| MA-1113 | 128 | Minimal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
